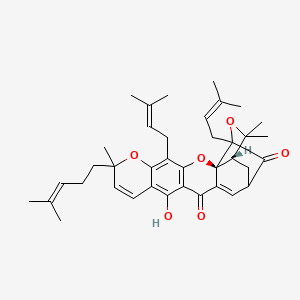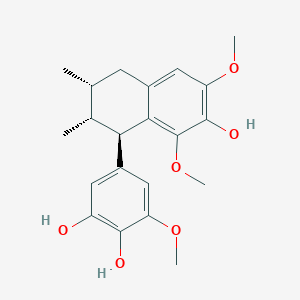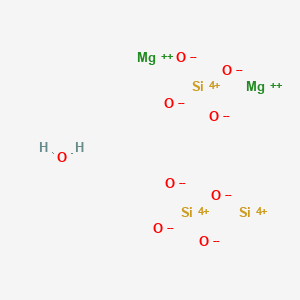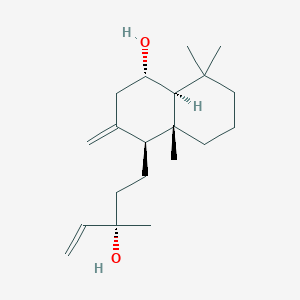
Larixol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Larixol is a well-known labdane-type diterpenoid, widely used in organic synthesis. It is derived from the oleoresin of the European larch (Larix decidua Mill.) and has been the subject of extensive research due to its diverse biological activities and practical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Larixol involves several steps, including the isolation of its acetate from the oleoresin of Larix decidua, followed by saponification. The traditional synthetic pathways based on this compound and its acetate include successive chemical transformations to produce biologically active drimane sesquiterpenoids or fragrant compounds .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of oleoresin from Larix decidua, followed by chemical processing to isolate and purify this compound. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography (HR-LC) are employed to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Larixol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various derivatives of this compound, such as drimane sesquiterpenoids and fragrant compounds .
Applications De Recherche Scientifique
Larixol has a wide range of scientific research applications, including:
Mécanisme D'action
Larixol exerts its effects by targeting the βγ subunit of the Gi-protein of the formyl peptide receptor in human neutrophils. This interaction interrupts the downstream signaling pathways, including the phosphorylation of Src kinases, ERK1/2, p38, and AKT. Additionally, this compound inhibits intracellular calcium mobilization and protein kinase C (PKC) phosphorylation, leading to reduced superoxide anion production and chemotaxis .
Comparaison Avec Des Composés Similaires
Larixyl Acetate: Another labdane-type diterpenoid with similar biological activities and applications.
Epimanool: A neutral labdane compound found in the same resin as Larixol.
Uniqueness: this compound is unique due to its specific interaction with the βγ subunit of the Gi-protein, which distinguishes it from other labdane-type diterpenoids. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its significance .
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15-,16-,17-,19+,20+/m0/s1 |
Clé InChI |
CLGDBTZPPRVUII-HROONELDSA-N |
SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
SMILES isomérique |
C[C@]12CCCC([C@@H]1[C@H](CC(=C)[C@@H]2CC[C@@](C)(C=C)O)O)(C)C |
SMILES canonique |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Synonymes |
larixol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


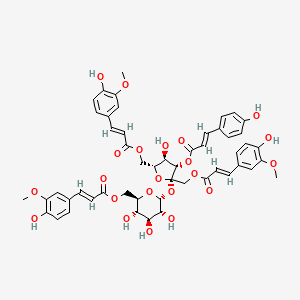




![4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)

